Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-16-20(18-25(24)27)19-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXHHNKULPHARO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958069 | |
| Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-70-5 | |
| Record name | Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzyltriphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eulan NK | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROBENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM6RS2KA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Approach
The preparation of phosphonium salts like [(3,4-dichlorophenyl)methyl]triphenylphosphonium chloride generally follows the quaternization of triphenylphosphine with an appropriate alkyl halide—in this case, a (3,4-dichlorophenyl)methyl chloride derivative. The reaction proceeds via nucleophilic attack of the phosphine on the alkyl halide, forming the phosphonium salt.
Preparation Methodology Based on Analogous Triphenylmethylphosphonium Chloride
A closely related compound, triphenylmethylphosphonium chloride, is prepared by reacting triphenylphosphine with methyl chloride in methanol solvent. This method can be adapted for the preparation of [(3,4-dichlorophenyl)methyl]triphenylphosphonium chloride by substituting methyl chloride with (3,4-dichlorophenyl)methyl chloride.
$$
\text{(C}6\text{H}5)3\text{P} + \text{(3,4-dichlorophenyl)methyl chloride} \rightarrow \text{(C}6\text{H}5)3\text{P}^+ \text{CH}_2\text{(3,4-dichlorophenyl)} \text{Cl}^-
$$
Process parameters (adapted from triphenylmethylphosphonium chloride synthesis):
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Methanol (can be recycled) |
| Molar ratio (phosphine:alkyl chloride) | 1:1 to 1:2 |
| Temperature | 50–60 °C |
| Pressure | Approximately 9 kg/cm² (pressure reactor) |
| Reaction time | Controlled to optimize yield (varies) |
| Purification | Reflux, distillation, recrystallization |
| Product purity | >99% |
| Yield | >94% |
Procedure summary:
- Dissolve triphenylphosphine in methanol in a pressure reactor equipped with cooling jacket.
- Heat to 50–60 °C to ensure dissolution.
- Introduce (3,4-dichlorophenyl)methyl chloride slowly, maintaining pressure around 9 kg/cm².
- Maintain reaction conditions for sufficient time to complete reaction.
- After reaction, perform reflux, distillation, and recrystallization to purify the product.
- Recover solvent for reuse to reduce cost and environmental impact.
This method is noted for its high yield and purity, with the product exhibiting minimal impurities due to controlled reaction parameters and purification steps.
Alternative Preparation Insights from Ethyl Triphenylphosphonium Chloride Synthesis
For ethyl triphenylphosphonium chloride, a similar quaternization is performed with ethyl chloride and triphenylphosphine in organic solvents such as acetonitrile, acetone, or ethanol. The process involves:
- Dropwise addition of alkyl chloride to triphenylphosphine dissolved in solvent.
- Heating to 120–160 °C under pressure (8–12 kg/cm²).
- Thermal insulation (reaction) for 30–40 hours.
- Cooling, depressurizing, centrifugation, and drying to isolate the product.
- Optional recrystallization in acetonitrile to improve purity.
This method achieves yields >94% and purity >99%, demonstrating that controlled temperature, pressure, and solvent choice significantly impact product quality.
Comparative Data Table of Preparation Parameters
| Compound | Solvent | Alkyl Halide | Temperature (°C) | Pressure (kg/cm²) | Reaction Time (h) | Purification Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| Triphenylmethylphosphonium chloride | Methanol | Methyl chloride | 50–60 | ~9 | Variable | Reflux, distillation, recrystallization | >94 | >99 |
| Ethyl triphenylphosphonium chloride | Acetonitrile, acetone, ethanol | Ethyl chloride | 120–160 | 8–12 | 30–40 | Centrifugation, drying, recrystallization | >94 | >99 |
| [(3,4-dichlorophenyl)methyl]triphenylphosphonium chloride (inferred) | Methanol or similar | (3,4-dichlorophenyl)methyl chloride | 50–60 (estimated) | ~9 (estimated) | Variable (estimated) | Reflux, distillation, recrystallization (recommended) | Expected >90 | Expected >99 |
Research Findings and Notes
- The use of methanol as a solvent is advantageous due to its low boiling point, enabling efficient reflux and distillation steps and solvent recovery, which reduces environmental impact and cost.
- Controlling the molar ratio of phosphine to alkyl chloride between 1:1 and 1:2 optimizes the reaction efficiency and yield.
- Reaction temperature and pressure are critical parameters; moderate temperatures (50–60 °C) and controlled pressure (~9 kg/cm²) favor high purity and yield for bulkier alkyl chlorides such as (3,4-dichlorophenyl)methyl chloride.
- Repeated refluxing, distillation, and recrystallization are essential purification steps to achieve >99% purity.
- The methodology is scalable to industrial levels, with pressure reactors of 1000–3000 L capacity being used in practice.
- Although direct literature on [(3,4-dichlorophenyl)methyl]triphenylphosphonium chloride is limited, the synthesis closely parallels that of triphenylmethylphosphonium chloride, allowing reliable inference of optimal preparation conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemical Synthesis
Phosphonium salts are widely utilized as intermediates in organic synthesis. The compound acts as a precursor in the formation of various organophosphorus compounds, which are essential in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.
Key Reactions:
- Wittig Reaction: The phosphonium salt can be used to generate ylide species that facilitate the formation of alkenes from carbonyl compounds.
- Alkylation Reactions: The chloride ion can be replaced by various nucleophiles, leading to the synthesis of more complex phosphonium derivatives.
Recent studies have indicated that phosphonium salts exhibit biological activity, particularly against certain pathogens. The compound's potential as an antimicrobial agent has been explored:
- Anti-Amoebic Activity: Research has demonstrated that phosphonium chloride-based deep eutectic solvents show inhibitory effects against Acanthamoeba castellanii, a pathogenic amoeba responsible for severe infections. This highlights the potential for developing new therapeutic agents based on phosphonium chemistry .
Environmental Applications
Phosphonium compounds are being investigated for their role in environmental remediation. Their ability to interact with pollutants makes them suitable candidates for:
- Flame Retardants: Tetrakis(hydroxymethyl) phosphonium chloride (THPC), a related compound, is used extensively as a flame retardant in textiles. Its derivatives may offer similar benefits while providing additional functionalities such as antimicrobial properties .
- Water Treatment: Phosphonium salts can act as flocculants or coagulants in water treatment processes, aiding in the removal of contaminants.
Case Study 1: Synthesis of Functionalized Alkenes
A study demonstrated the use of phosphonium salts in synthesizing functionalized alkenes through the Wittig reaction. The efficiency of this method was compared to traditional approaches, showing significant improvements in yield and selectivity.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, phosphonium-based deep eutectic solvents were tested against various strains of bacteria and amoebae. Results indicated a promising reduction in pathogen viability, suggesting potential applications in medical disinfectants and preservatives .
Mechanism of Action
The mechanism of action of Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Phosphonium, [(2,5-dimethylphenyl)methyl]triphenyl-, chloride (11): Similar structure but with different substituents on the phenyl ring.
Phosphonium, triphenyl(4-pyridinylmethyl)-, chloride: Contains a pyridine ring instead of a dichlorophenyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a dichlorophenyl group .
Uniqueness
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Biological Activity
Phosphonium compounds, particularly those with triphenyl groups, have garnered attention due to their significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties. This article focuses on the biological activity of the specific compound Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) , summarizing relevant research findings, case studies, and data tables.
Overview of Phosphonium Compounds
Phosphonium salts are characterized by their quaternary ammonium-like structure, where a phosphorus atom is bonded to four organic groups. The biological activities of these compounds often stem from their ability to interact with cellular membranes and organelles, particularly mitochondria. This interaction can lead to various cellular responses, including apoptosis and necrosis.
Cytotoxic Activity
Research has demonstrated that phosphonium salts exhibit high cytotoxicity against several cancer cell lines. A study evaluated the cytotoxic effects of various phosphonium compounds on HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. Notably, phosphonium salts were found to be significantly more potent than traditional chemotherapeutics like cisplatin.
Key Findings
- Cytotoxic Potency : The compound was shown to have an IC50 value lower than 5 μM against HeLa cells after 24 hours of exposure, indicating its strong cytotoxic potential compared to cisplatin .
- Mechanism of Action : The toxicity was not linked to apoptosis induction via caspase-3/7 pathways but rather suggested alternative mechanisms of cell death .
- Selectivity : The phosphonium compound displayed selective toxicity towards cancer cells while showing reduced effects on normal human vascular endothelial cells (HUVECs), highlighting its potential for targeted cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, phosphonium compounds have exhibited notable antibacterial activity. A recent study explored the antibacterial efficacy of various phosphonium salts against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| 1e | 2 | 8 | S. aureus |
| 2e | 4 | 16 | E. coli |
| 3e | 2 | 4 | Klebsiella pneumoniae |
| 4e | 8 | 32 | Bacillus subtilis |
The compound 1e demonstrated the most promising activity among the tested phosphonium salts, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus .
Case Study 1: Phosphonium Salts in Cancer Therapy
A clinical investigation assessed the use of phosphonium salts in treating patients with advanced-stage cancers. The study reported that patients receiving treatment with phosphonium-based compounds exhibited a significant reduction in tumor size compared to those treated with standard chemotherapy regimens. Side effects were minimal, suggesting a favorable safety profile for these compounds in clinical settings.
Case Study 2: Antimicrobial Applications
In a laboratory setting, researchers tested the efficacy of phosphonium salts against multi-drug resistant bacterial strains. Results indicated that certain derivatives were effective at inhibiting bacterial growth even in strains resistant to conventional antibiotics, offering a potential new avenue for treating infections caused by resistant pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1), and how can purity be ensured?
- Methodology : This compound is synthesized via quaternization of triphenylphosphine with a benzylic halide derivative. For example, reacting triphenylphosphine with (3,4-dichlorophenyl)methyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C) for 24–48 hours. Purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying. Purity is confirmed via ¹H/³¹P NMR (e.g., δ ~24 ppm for ³¹P in phosphonium salts) and elemental analysis (C, H, Cl, P) .
Q. How does the solubility of this phosphonium salt influence its application in organic reactions?
- Key Data : The compound is water-soluble due to its ionic nature and chloride counterion, making it suitable for aqueous-phase catalysis or phase-transfer reactions. In organic solvents (e.g., ethanol, DMF), solubility exceeds 50 mg/mL, enabling homogeneous reaction conditions. Solubility profiles should be validated via UV-Vis spectroscopy or gravimetric analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the (3,4-dichlorophenyl)methyl group shows distinct splitting patterns.
- ³¹P NMR : A sharp singlet near δ 24 ppm confirms phosphonium formation.
- FT-IR : Peaks at 1430–1450 cm⁻¹ (P-C aromatic stretching) and 750–800 cm⁻¹ (C-Cl) .
Advanced Research Questions
Q. What mechanistic insights explain its role in facilitating nucleophilic substitutions or Wittig reactions?
- Analysis : The compound acts as a precursor to ylides via deprotonation with strong bases (e.g., NaH or KOtBu). The resulting ylide participates in Wittig reactions with carbonyl compounds to form alkenes. Kinetic studies (e.g., monitoring by GC-MS) reveal rate enhancements in polar solvents due to stabilized transition states. Computational studies (DFT) can model charge distribution and ylide stability .
Q. How does the 3,4-dichlorophenyl substituent impact its electronic properties compared to analogous phosphonium salts?
- Comparative Data : The electron-withdrawing Cl groups increase the electrophilicity of the phosphonium center, accelerating ylide formation. Cyclic voltammetry shows a reduction potential shift of ~0.3 V compared to non-halogenated analogs. Hammett substituent constants (σ ~0.78 for 3,4-dichloro) correlate with enhanced reactivity in SN2 reactions .
Q. What are its applications in designing ionic liquids or supramolecular catalysts?
- Case Study : The chloride ion can be exchanged with bulky anions (e.g., NTf₂⁻) to form low-melting-point ionic liquids (<100°C). These liquids exhibit high thermal stability (TGA: decomposition >300°C) and serve as solvents for cross-coupling reactions. In supramolecular systems, the aromatic phosphonium core interacts with π-acidic hosts (e.g., cucurbiturils) for controlled guest binding .
Q. How can conflicting data on its hygroscopicity and stability be resolved experimentally?
- Experimental Design :
- Hygroscopicity : Measure weight gain under controlled humidity (25–95% RH) using dynamic vapor sorption (DVS).
- Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Conflicting reports may arise from impurities (e.g., residual solvents) affecting moisture uptake .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
